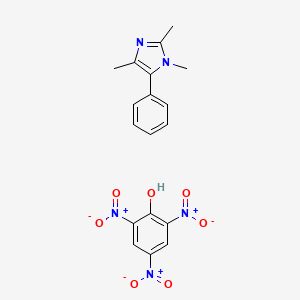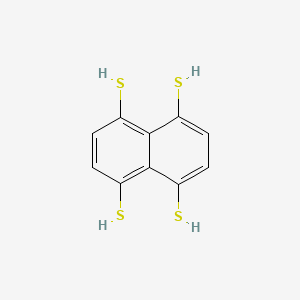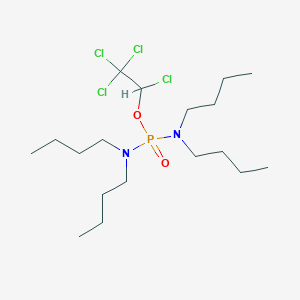![molecular formula C10H15ClN6O2 B14515471 N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea CAS No. 62984-83-2](/img/structure/B14515471.png)
N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-ethylurea is a chemical compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-ethylurea typically involves the reaction of cyanuric chloride with morpholine and ethylurea. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms on the triazine ring. The general reaction scheme is as follows:
Step 1: Cyanuric chloride is reacted with morpholine in the presence of a base such as triethylamine to form the intermediate N-(4-chloro-6-morpholin-4-yl)-1,3,5-triazine-2-amine.
Step 2: The intermediate is then reacted with ethylurea to yield the final product, N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-ethylurea.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production with minimal waste.
Chemical Reactions Analysis
Types of Reactions: N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-ethylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the triazine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding triazine and urea derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Products: New derivatives with different functional groups.
Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of the compound with fewer oxygen-containing functional groups.
Hydrolysis Products: Triazine and urea derivatives.
Scientific Research Applications
N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-ethylurea has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-ethylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with the synthesis of essential cellular components in bacteria and fungi.
Comparison with Similar Compounds
N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-ethylurea can be compared with other similar compounds, such as:
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine: This compound also contains a chloro-substituted triazine ring and a morpholine moiety but differs in the presence of a phenyl group instead of an ethylurea group.
2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide: This compound contains a morpholine ring and a chloro-substituted pyrimidine ring, highlighting the versatility of morpholine derivatives in medicinal chemistry.
Properties
CAS No. |
62984-83-2 |
|---|---|
Molecular Formula |
C10H15ClN6O2 |
Molecular Weight |
286.72 g/mol |
IUPAC Name |
1-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)-3-ethylurea |
InChI |
InChI=1S/C10H15ClN6O2/c1-2-12-10(18)16-8-13-7(11)14-9(15-8)17-3-5-19-6-4-17/h2-6H2,1H3,(H2,12,13,14,15,16,18) |
InChI Key |
PPXPYSKWAVIXHA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC(=NC(=N1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


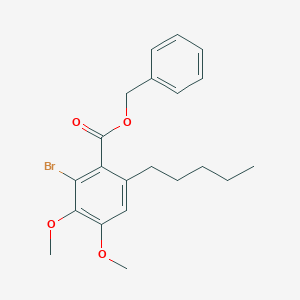
![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)

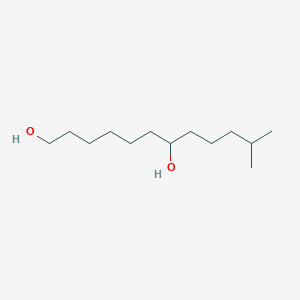
![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
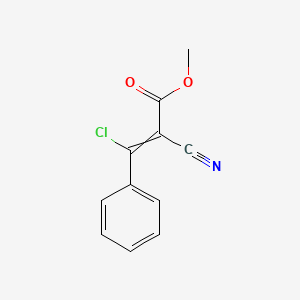
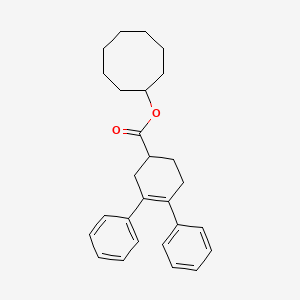
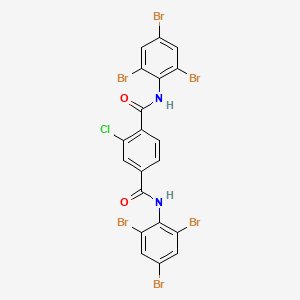
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
